6-(3-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an isoxazole ring, a pyrazolopyridine core, and various substituted phenyl groups. Isoxazole derivatives are known for their wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and nitriles, often under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and from neutral to highly acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .
Scientific Research Applications
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N4-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied, but common targets include kinases, proteases, and ion channels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and pyrazolopyridine compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Pyrazolopyridine compounds: These compounds share the pyrazolopyridine core and are studied for their potential therapeutic applications.
Uniqueness
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for a wide range of biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C25H21N5O3 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-23-20(25(31)27-18-8-4-7-17(12-18)22-10-11-26-33-22)14-21(28-24(23)30(2)29-15)16-6-5-9-19(13-16)32-3/h4-14H,1-3H3,(H,27,31) |
InChI Key |
YZRIHGFEPKGONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC(=C4)C5=CC=NO5)C |
Origin of Product |
United States |
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